molecular formula C19H11Cl2F3N2O B1401681 N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide CAS No. 1311279-80-7

N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

Cat. No.: B1401681
CAS No.: 1311279-80-7
M. Wt: 411.2 g/mol
InChI Key: XQGBYJANZBXJPI-UHFFFAOYSA-N
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Description

Structural Overview of Halogenated Benzamides

Halogenated benzamides constitute a fundamental class of organic compounds characterized by the presence of halogen atoms attached to aromatic benzamide frameworks. The structural systematics of these compounds reveal intricate relationships between molecular architecture and physicochemical properties, as extensively documented in comprehensive research on benzamide derivatives. The benzamide backbone itself consists of a benzene ring directly connected to an amide functional group, providing a versatile scaffold for chemical modification and functionalization.

The incorporation of halogen substituents into benzamide structures introduces significant alterations in electronic distribution, steric effects, and intermolecular interactions. Research has demonstrated that halogenated benzamides exhibit unique crystal packing arrangements facilitated by halogen bonding interactions, particularly in the case of brominated and iodinated derivatives. These non-covalent interactions play crucial roles in determining solid-state properties and can influence biological activity through enhanced receptor binding affinity.

Systematic studies of halogenated benzamide isomer grids have revealed fascinating trends in nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography data. The positioning of halogen substituents significantly affects the formation of mixed amide-imide foldamer structures, with ortho-positioned halogens showing particular propensity for intramolecular interactions. The analysis of three-by-three isomer grids incorporating bromine and iodine substituents has provided valuable insights into the relationship between substitution patterns and conformational preferences.

Table 1: Key Structural Features of Halogenated Benzamides

Structural Element Characteristics Impact on Properties
Benzamide Backbone Planar aromatic amide Provides rigid framework
Halogen Substituents Electron-withdrawing groups Modulates electronic properties
Positional Isomerism ortho, meta, para arrangements Affects intermolecular interactions
Crystal Packing Hydrogen and halogen bonding Determines solid-state behavior

Historical Development and Research Context

The historical significance of benzamide chemistry traces back to the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832, who first described polymorphism in benzamide crystals during their foundational studies in organic chemistry. This landmark discovery emerged from their collaborative investigation of oil of bitter almonds, which led to the recognition of benzoyl as an organic radical maintaining its identity through various chemical transformations. Their work established benzamide as the first organic molecule for which multiple crystalline polymorphs were documented, setting the stage for centuries of subsequent research.

The evolution of benzamide research has been marked by significant methodological advances in synthesis and characterization techniques. The development of transition metal-catalyzed halogenation reactions has revolutionized the preparation of halogenated benzamide derivatives, with particular emphasis on palladium, ruthenium, and iridium-catalyzed carbon-hydrogen activation processes. These catalytic methodologies have enabled the selective introduction of halogen substituents at specific positions on the benzamide framework, providing access to previously challenging molecular architectures.

Contemporary research in halogenated benzamide chemistry has been driven by the recognition of these compounds as privileged scaffolds in medicinal chemistry. The systematic exploration of structure-activity relationships has revealed that subtle modifications in halogen positioning and electronic properties can dramatically influence biological activity. This understanding has motivated extensive synthetic efforts to prepare diverse libraries of halogenated benzamide derivatives for screening against various biological targets.

The development of modern analytical techniques, including advanced nuclear magnetic resonance spectroscopy and high-resolution X-ray crystallography, has facilitated detailed structural characterization of halogenated benzamides. These analytical advances have enabled researchers to elucidate complex intermolecular interactions, including halogen bonding patterns that were previously unrecognized. The ability to visualize molecular packing arrangements and quantify non-covalent interactions has provided unprecedented insights into the relationship between molecular structure and solid-state behavior.

Key Functional Groups: Chloro, Trifluoromethyl, and Pyridine Moieties

The chloro substituents present in N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide exert profound influences on the compound's electronic and steric properties. Chlorine atoms function as electron-withdrawing groups through inductive effects while simultaneously providing electron density through resonance interactions. This dual electronic character creates complex patterns of charge distribution that can significantly impact molecular recognition events and intermolecular interactions. The positioning of chloro groups on both the phenyl and pyridine rings creates multiple sites for potential halogen bonding interactions, which have been demonstrated to play crucial roles in crystal packing and biological activity.

Systematic studies of chlorinated aromatic compounds have revealed that chlorine substituents can participate in both sigma-hole and pi-hole interactions, depending on their molecular environment and the nature of nearby electron-rich regions. The presence of chlorine atoms can enhance the electrostatic potential in specific molecular regions, facilitating the formation of directional halogen bonds that contribute to molecular recognition and self-assembly processes. Research has shown that chlorinated benzamide derivatives exhibit enhanced binding affinity to protein targets compared to their non-halogenated analogs, highlighting the importance of these substituents in medicinal chemistry applications.

The trifluoromethyl group represents one of the most significant functional groups in modern pharmaceutical chemistry, possessing unique electronic properties that distinguish it from other alkyl substituents. The trifluoromethyl moiety exhibits exceptional electronegativity, often described as intermediate between fluorine and chlorine, which imparts strong electron-withdrawing character to attached aromatic systems. This functional group has been widely employed as a bioisostere for chloride or methyl groups, enabling medicinal chemists to fine-tune the steric and electronic properties of lead compounds while protecting reactive sites from metabolic oxidation.

The incorporation of trifluoromethyl groups into pharmaceutical molecules dates back to 1928, with research intensity increasing significantly in the mid-1940s as the unique properties of organofluorine compounds became better understood. Notable pharmaceutical applications of trifluoromethyl-containing compounds include efavirenz, fluoxetine, and celecoxib, demonstrating the versatility of this functional group across diverse therapeutic areas. The trifluoromethyl group can also be strategically employed to modulate molecular solubility and lipophilicity, providing an additional dimension for pharmaceutical optimization.

Table 2: Functional Group Properties and Effects

Functional Group Electronic Effect Steric Impact Biological Significance
Chloro Electron-withdrawing, halogen bonding Moderate steric bulk Enhanced receptor binding
Trifluoromethyl Strong electron-withdrawal Significant steric demand Metabolic stability
Pyridine Electron-deficient aromatic Planar geometry Hydrogen bonding acceptor

The pyridine moiety contributes essential hydrogen bonding capability and aromatic stacking interactions to the overall molecular architecture. Pyridine derivatives have emerged as critical pharmacophores in drug discovery, with numerous therapeutic applications documented across oncology, neurology, and infectious disease research. The electron-deficient nature of the pyridine ring, resulting from the electronegative nitrogen atom, creates opportunities for favorable interactions with electron-rich biological targets. Research has demonstrated that pyridine-containing compounds can effectively inhibit various enzymes and receptors, making them valuable scaffolds for pharmaceutical development.

The positioning of the pyridine nitrogen atom and its relationship to other functional groups within the molecule creates opportunities for intramolecular interactions that can influence conformational preferences and biological activity. Studies of benzamide-pyridine conjugates have revealed that the proximity of pyridine nitrogen to halogen substituents can promote the formation of imide moieties through cyclization reactions, fundamentally altering the electronic and geometric properties of the resulting compounds. This structural plasticity highlights the importance of careful molecular design when incorporating pyridine moieties into pharmaceutical scaffolds.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N2O/c20-14-5-7-15(8-6-14)25-18(27)12-3-1-11(2-4-12)16-9-13(19(22,23)24)10-17(21)26-16/h1-10H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGBYJANZBXJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide, with the CAS number 1311283-67-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antiparasitic activities, supported by research findings and data tables.

Chemical Structure

The chemical structure of this compound is characterized by the following formula:

C19H11Cl3F3N\text{C}_{19}\text{H}_{11}\text{Cl}_{3}\text{F}_{3}\text{N}

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this structure. For instance, a derivative compound demonstrated significant inhibitory activity against various cancer cell lines. The IC50 values for this compound were as follows:

Cell LineIC50 (µM)
K5622.27
HL-601.42
OKP-GS4.56

These results indicate that the compound effectively induces apoptosis and cell cycle arrest in cancer cells, particularly in leukemia and renal carcinoma models .

Antiparasitic Activity

In addition to its anticancer properties, this compound has been evaluated for its antiparasitic effects. A study focusing on malaria treatment revealed that certain structural modifications enhanced the compound's efficacy against Plasmodium falciparum (PfATP4). The optimized analogs showed promising results in inhibiting Na+-ATPase activity associated with PfATP4, which is crucial for parasite survival .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes associated with cancer cell proliferation and parasite metabolism.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells through various signaling pathways.
  • Metabolic Stability : Modifications to the chemical structure have been found to improve metabolic stability, enhancing bioavailability and therapeutic efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Cancer Treatment : In a controlled study involving K562 leukemia cells, treatment with the compound resulted in a significant reduction in cell viability, demonstrating its potential as a therapeutic agent.
  • Malaria Model : In vivo studies using a malaria mouse model showed that the compound could reduce parasitemia significantly, indicating its potential as an antimalarial drug .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Property N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (Target) N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-49-8) 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8)
Molecular Formula Presumed: C₁₉H₁₁Cl₂F₃N₂O C₁₉H₁₁Cl₂F₃N₂O C₂₀H₁₈N₂O
Molar Mass (g/mol) ~411.2 (estimated) 411.2 302.37
Substituent Position Para- on benzamide ring Meta- on benzamide ring Meta-methyl on benzamide; pyridinylmethyl on phenyl
Density (g/cm³) Not reported 1.446 ± 0.06 (predicted) Not reported
Boiling Point (°C) Not reported 455.2 ± 45.0 (predicted) Not reported
pKa Not reported 12.12 ± 0.70 (predicted) Not reported
XLogP3 Not reported Not reported 4.1 (indicative of moderate lipophilicity)
Key Observations:

Positional Isomerism : The para-substituted target compound likely exhibits distinct steric and electronic effects compared to its meta-substituted analogue. Para-substitution may enhance planarity, favoring interactions with flat binding sites in biological targets .

Halogen vs. Alkyl Substituents : The trifluoromethyl and chloro groups in the target and its analogue increase molecular weight and polarity compared to 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide, which lacks halogens but incorporates a pyridine ring. This difference may influence solubility and bioavailability .

Functional Group Impact

  • Trifluoromethyl Group : This strong electron-withdrawing group stabilizes the pyridine ring, reducing metabolic degradation and enhancing binding affinity in halogen-bonding interactions.
  • Chlorine Substituents : The dual chlorine atoms (on phenyl and pyridine rings) contribute to steric bulk and may participate in hydrophobic interactions or halogen bonding in biological systems.
  • Pyridine vs. Benzamide Rings : The pyridine ring in the target compound introduces nitrogen-based polarity, contrasting with the purely aromatic benzamide in 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloro-phenyl)-4-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

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